molecular formula C7H3FN2O B13113185 3-Fluoro-5-formylpicolinonitrile

3-Fluoro-5-formylpicolinonitrile

Cat. No.: B13113185
M. Wt: 150.11 g/mol
InChI Key: XPZAEBDVSIVEBX-UHFFFAOYSA-N
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Description

3-Fluoro-5-formylpicolinonitrile (CAS 952287-25-1) is a high-purity chemical compound with a molecular formula of C7H3FN2O and a molecular weight of 150.11 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring both a formyl group and a nitrile group on a fluorinated pyridine ring, makes it a key intermediate for constructing more complex molecules through various chemical transformations . The specific reactivity of the formyl group allows for condensation reactions, making it particularly useful in the synthesis of novel small-molecule inhibitors . Research indicates that derivatives of picolinonitrile are investigated in the development of targeted therapies, such as potential small-molecule PET tracers for imaging programmed cell death 1 ligand 1 (PD-L1), a prominent target in cancer immunotherapy . As a supplier, we provide this compound for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. The compound is classified with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H312, H315, H319, H332, and H335 (which relate to skin, eye, and respiratory irritation) . Recommended storage is in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-fluoro-5-formylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZAEBDVSIVEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 5-formylpicolinonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 3-Fluoro-5-formylpicolinonitrile may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-formylpicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: 3-Fluoro-5-carboxypicolinonitrile

    Reduction: 3-Fluoro-5-formylpicolinamine

    Substitution: 3-Amino-5-formylpicolinonitrile, 3-Thio-5-formylpicolinonitrile

Scientific Research Applications

3-Fluoro-5-formylpicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-5-formylpicolinonitrile exerts its effects is primarily through its interactions with biological macromolecules. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The formyl and nitrile groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares substituents, molecular weights, and key properties of 3-Fluoro-5-formylpicolinonitrile with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound -F (3), -CHO (5), -CN (2) C₇H₃FN₂O 150.11 (calculated) High reactivity for cross-coupling N/A
3-Fluoro-5-(trifluoromethyl)picolinonitrile -F (3), -CF₃ (5), -CN (2) C₇H₂F₄N₂ 190.10 Electron-withdrawing CF₃ enhances stability
5-Bromo-3-fluoropicolinonitrile -F (3), -Br (5), -CN (2) C₆H₂BrFN₂ 201.00 Halogen facilitates Suzuki couplings
3-Fluoro-5-hydroxypicolinonitrile -F (3), -OH (5), -CN (2) C₆H₃FN₂O 138.10 Polar hydroxyl improves solubility
3-Fluoro-5-methylpicolinic acid -F (3), -CH₃ (5), -COOH (2) C₇H₆FNO₂ 155.13 Carboxylic acid enables salt formation

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., -OH in 3-Fluoro-5-hydroxypicolinonitrile) exhibit higher aqueous solubility, whereas nitriles and trifluoromethyl derivatives are more lipophilic .
  • Stability: Bromine and trifluoromethyl substituents (e.g., 5-Bromo-3-fluoropicolinonitrile) confer greater thermal stability compared to aldehyde-containing analogs, which may degrade under acidic conditions .

Commercial Availability and Purity

  • 3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS 89402-28-8) is commercially available with >98% purity, reflecting demand for fluorinated pyridines in drug discovery .
  • Brominated analogs (e.g., 5-Bromo-3-fluoropicolinonitrile) are typically synthesized on-demand due to their niche applications in cross-coupling chemistry .

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